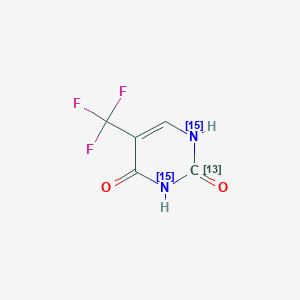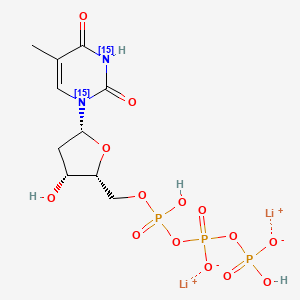
Deoxythymidine-5'-triphosphate-15N2 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deoxythymidine-5’-triphosphate-15N2 (dilithium) is a nucleoside triphosphate that is labeled with nitrogen-15 isotopes. It is a derivative of deoxythymidine-5’-triphosphate, which is one of the four nucleoside triphosphates used in the synthesis of DNA. The labeling with nitrogen-15 makes it useful for various scientific research applications, particularly in the fields of molecular biology and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deoxythymidine-5’-triphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 isotopes into the deoxythymidine-5’-triphosphate molecule. This can be achieved through chemical synthesis methods that utilize nitrogen-15 labeled precursors. The reaction conditions typically involve the use of specific solvents, catalysts, and temperature controls to ensure the successful incorporation of the isotopes.
Industrial Production Methods
In industrial settings, the production of deoxythymidine-5’-triphosphate-15N2 (dilithium) may involve large-scale synthesis processes that are optimized for efficiency and yield. These processes often include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Deoxythymidine-5’-triphosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but they typically involve controlled temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized nucleoside triphosphates, while substitution reactions may yield modified nucleoside triphosphates with different functional groups.
科学研究应用
Deoxythymidine-5’-triphosphate-15N2 (dilithium) has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is utilized in DNA synthesis and replication studies, as well as in the investigation of DNA repair mechanisms.
Medicine: It is employed in the development of diagnostic assays and therapeutic agents, particularly in the field of oncology.
Industry: The compound is used in the production of labeled nucleotides for various industrial applications, including the manufacturing of pharmaceuticals and biotechnology products.
作用机制
The mechanism of action of deoxythymidine-5’-triphosphate-15N2 (dilithium) involves its incorporation into DNA during the synthesis process. The nitrogen-15 labeling allows researchers to track the incorporation and distribution of the compound within the DNA molecule. This provides valuable insights into DNA synthesis, replication, and repair mechanisms. The molecular targets and pathways involved include DNA polymerases and other enzymes that participate in DNA metabolism.
相似化合物的比较
Similar Compounds
Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, used in standard DNA synthesis.
Deoxythymidine-5’-triphosphate-13C10,15N2: A similar compound labeled with both carbon-13 and nitrogen-15 isotopes.
Deoxythymidine-5’-triphosphate sodium hydrate: A sodium salt form of the compound used in various biochemical applications.
Uniqueness
Deoxythymidine-5’-triphosphate-15N2 (dilithium) is unique due to its specific nitrogen-15 labeling, which makes it particularly useful for studies involving nitrogen metabolism and isotope tracing. This labeling provides distinct advantages in terms of sensitivity and specificity in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
属性
分子式 |
C10H15Li2N2O14P3 |
|---|---|
分子量 |
496.1 g/mol |
IUPAC 名称 |
dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i11+1,12+1;; |
InChI 键 |
HGQGGFXJPYJQGW-XQSYSHBRSA-L |
手性 SMILES |
[Li+].[Li+].CC1=C[15N](C(=O)[15NH]C1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
规范 SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
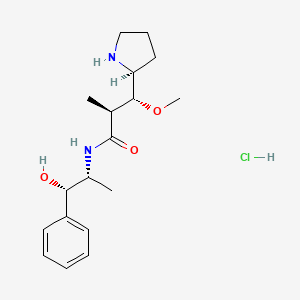
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
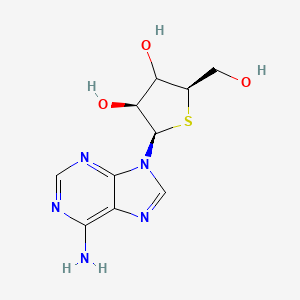
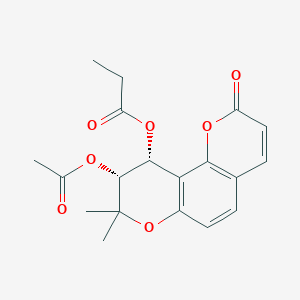

![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)

![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
